molecular formula C13H15ClO2 B14178479 Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)- CAS No. 920956-95-2

Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-

Cat. No.: B14178479
CAS No.: 920956-95-2
M. Wt: 238.71 g/mol
InChI Key: WVRIMPACAHKSIW-MFKMUULPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- is a chemical compound with a complex structure that includes a cyclohexanone ring substituted with a hydroxymethyl group and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- typically involves the reaction of cyclohexanone with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-[®-(2-chlorophenyl)hydroxymethyl]-, (2S)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

920956-95-2

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]cyclohexan-1-one

InChI

InChI=1S/C13H15ClO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1,3,5,7,10,13,16H,2,4,6,8H2/t10-,13+/m1/s1

InChI Key

WVRIMPACAHKSIW-MFKMUULPSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@H](C2=CC=CC=C2Cl)O

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.